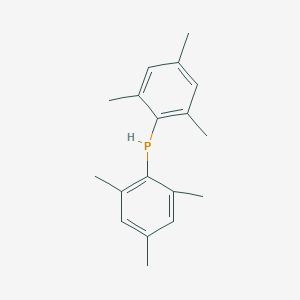

Bis(2,4,6-trimethylphenyl)phosphine

Descripción

Significance of Bulky Phosphine (B1218219) Ligands in Transition Metal Chemistry

The advent and development of bulky phosphine ligands have been a transformative force in transition metal chemistry, enabling advancements in catalysis that have had a profound impact on organic synthesis. sigmaaldrich.commerckmillipore.com These ligands are indispensable in a wide array of catalytic processes, including hydrogenation, hydroformylation, and most notably, cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. merckmillipore.com

The development of highly hindered and electron-rich phosphine ligands has led to the creation of exceptionally active palladium catalysts. researchgate.net These catalytic systems can operate under mild conditions and with low catalyst loadings, which is advantageous for both economic and environmental reasons. The ability to perform reactions at lower temperatures also allows for the synthesis of complex molecules with sensitive functional groups that might not be stable under harsher conditions.

Interactive Data Table: Characteristics and Applications of Bulky Phosphine Ligands

| Ligand Type | Key Characteristics | Common Applications |

|---|---|---|

| Monodentate Phosphines | Single phosphorus donor atom, tunable steric and electronic properties. | Suzuki-Miyaura coupling, Heck reaction, Buchwald-Hartwig amination. merckmillipore.com |

| Bidentate Phosphines | Two phosphorus donor atoms connected by a backbone, form stable chelate complexes. | Asymmetric hydrogenation, hydroformylation. |

| Buchwald Ligands | Bulky, electron-rich dialkylbiaryl phosphines. | Palladium-catalyzed C-C, C-N, and C-O bond formation. merckmillipore.com |

| cataCXium® Ligands | Highly effective for palladium-catalyzed cross-coupling. | Heck and Suzuki couplings, α-arylation of ketones. merckmillipore.com |

Overview of Mesityl-Substituted Organophosphorus Compounds

Mesityl-substituted organophosphorus compounds are a class of molecules characterized by the presence of one or more 2,4,6-trimethylphenyl groups bonded to a phosphorus atom. The mesityl group is a cornerstone in the design of sterically demanding ligands due to the ortho-methyl groups that effectively shield the phosphorus center. dtic.mil This steric bulk is crucial for providing kinetic stability to reactive species, including low-coordinate phosphorus compounds. dtic.mil

The synthesis of mesityl-substituted phosphines often begins with mesityldichlorophosphine, which can be prepared in good yield from the reaction of phosphorus trichloride (B1173362) with a mesityl Grignard reagent. dtic.mil This precursor allows for the subsequent introduction of other functional groups to the phosphorus atom.

The electronic properties of mesityl-substituted phosphines are also noteworthy. The methyl groups on the phenyl ring are electron-donating, which increases the electron density on the phosphorus atom. This enhanced nucleophilicity and basicity, combined with the steric hindrance, make mesitylphosphines highly effective ligands in catalysis. acs.org They can stabilize metal complexes and influence their reactivity in a predictable manner. For instance, in a series of peri-substituted acenaphthene-based ligands, the inclusion of a mesityl group on a selenoether donor, paired with a phosphine, demonstrated the significant through-space interaction between the phosphorus and selenium lone pairs due to the rigid structure. nih.gov

The crystal structure of Bis(2,4,6-trimethylphenyl)phosphine oxide, a derivative of the target compound, reveals how the mesityl rings create a sterically congested environment around the phosphorus center. mdpi.com The twist of the mesityl rings is intermediate between less hindered and extremely congested phosphine oxides, illustrating the tunable nature of steric effects by varying the substituents on the aryl rings. mdpi.com

Interactive Data Table: Representative Mesityl-Substituted Organophosphorus Compounds

| Compound Name | Chemical Formula | Key Feature/Application |

|---|---|---|

| Mesityldichlorophosphine | C9H11Cl2P | Common starting material for other mesitylphosphines. dtic.mil |

| Bis(2,4,6-trimethylphenyl)phosphine | C18H23P | Bulky monodentate ligand for catalysis. scbt.com |

| Bis(2,4,6-trimethylphenyl)phosphine oxide | C18H23PO | Stable derivative, studied for its structural properties. mdpi.comfluorochem.co.uk |

Historical Development and Research Landscape of Bis(2,4,6-trimethylphenyl)phosphine

The development of organophosphorus compounds dates back to the 19th century, with the synthesis of the first organophosphate cholinesterase inhibitor, tetraethyl pyrophosphate, in 1854. researchgate.netresearchgate.net However, the field of organophosphorus chemistry, particularly concerning their use as ligands in catalysis, saw rapid expansion in the latter half of the 20th century. researchgate.netmdpi.com The groundwork for modern chemical warfare agents in the 1930s inadvertently spurred a deeper understanding of organophosphorus compounds' reactivity. mdpi.comnih.gov

The contemporary research landscape for Bis(2,4,6-trimethylphenyl)phosphine, often referred to as dimesitylphosphine, is centered on its application as a ligand in catalysis. It is recognized as a valuable organophosphorus compound in a variety of organic syntheses. For instance, its corresponding oxide has been noted as unreactive in certain sterically demanding catalytic reactions, which underscores the significant steric hindrance imparted by the two mesityl groups. sigmaaldrich.com The stable oxide derivative has been synthesized via the hydrolysis of bis(2,4,6-trimethylphenyl)phosphorus chloride, and its crystal structure has been determined, providing insight into the steric environment of this ligand system. mdpi.com

Furthermore, related compounds like phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide have been developed as efficient photoinitiators for radical polymerization, demonstrating the broader utility of the trimethylbenzoyl scaffold in materials science. sigmaaldrich.comgoogle.comgoogle.com The synthesis of a functionalized derivative, bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine, followed by oxidation to the phosphine oxide, was undertaken to improve solubility in specific applications like dental adhesives, showcasing the ongoing efforts to tailor the properties of such bulky phosphine derivatives for specific technological needs. researchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

bis(2,4,6-trimethylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23P/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h7-10,19H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXSLXZWWHEDPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)PC2=C(C=C(C=C2C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404639 | |

| Record name | Dimesitylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1732-66-7 | |

| Record name | Dimesitylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for Bis 2,4,6 Trimethylphenyl Phosphine and Its Derivatives

Direct Synthesis Approaches to Bis(2,4,6-trimethylphenyl)phosphine

The direct synthesis of bis(2,4,6-trimethylphenyl)phosphine, a sterically hindered phosphine (B1218219), is a fundamental process for accessing this versatile ligand. While specific direct synthetic routes are not extensively detailed in the provided information, the preparation of its derivatives often involves the use of precursors like bis(2,4,6-trimethylphenyl)phosphorus chloride.

Synthetic Routes to Bis(2,4,6-trimethylphenyl)phosphine Oxide

The oxide form of bis(2,4,6-trimethylphenyl)phosphine is a stable and often-isolated compound, which can be a target molecule itself or an intermediate for further reactions. Several methods have been developed for its synthesis.

Hydrolysis of Bis(2,4,6-trimethylphenyl)phosphorus Chloride

A straightforward and documented method for the preparation of bis(2,4,6-trimethylphenyl)phosphine oxide involves the hydrolysis of bis(2,4,6-trimethylphenyl)phosphorus chloride. mdpi.comsemanticscholar.org This reaction is typically carried out to yield the desired secondary phosphine oxide. mdpi.comsemanticscholar.org The starting material, bis(2,4,6-trimethylphenyl)phosphorus chloride, is a commercially available solid. nih.govsigmaaldrich.com The structure of the resulting bis(2,4,6-trimethylphenyl)phosphine oxide has been confirmed by single-crystal X-ray diffraction, revealing a tetracoordinate phosphorus center. semanticscholar.org Spectroscopic data from 31P-NMR, 1H-NMR, and 13C{1H} NMR further corroborate the structure of the product. mdpi.com

Table 1: Spectroscopic Data for Bis(2,4,6-trimethylphenyl)phosphine Oxide

| Nucleus | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz |

| 31P | 10.1 | 1JPH = 476 |

| 1H (P-H) | 8.55 | 1JHP = 476 |

| 1H (m-Ar) | 6.86 | 4JHP = 3.7 |

| 1H (o-CH3) | 2.39 | - |

| 1H (p-CH3) | 2.28 | - |

| 13C (para-Ar) | 141.9 | 4JCP = 2.7 |

| 13C (ortho-Ar) | 141.7 | 2JCP = 10.4 |

| 13C (meta-Ar) | 130.5 | 3JCP = 11.0 |

| 13C (ipso-Ar) | 126.4 | 1JCP = 100.1 |

| 13C (para-CH3) | 21.1 | 5JCP = 1.0 |

| 13C (ortho-CH3) | 20.8 | 3JCP = 7.8 |

Source: mdpi.com

Condensation and Subsequent Oxidation Methodologies

Alternative synthetic strategies for bis(aryl)phosphine oxides often involve the oxidation of corresponding tertiary phosphines. Another approach involves the condensation of a phosphine oxide with an aldehyde, followed by oxidation. For instance, a patented method describes the condensation of phenylphosphine (B1580520) oxide with 2,4,6-trimethylbenzaldehyde (B22134) in the presence of a catalyst, followed by an oxidation step to produce phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide. google.com This method is highlighted for its potential for continuous reaction without the need for extraction and solvent replacement, making it suitable for industrial applications. google.com The reaction can be catalyzed by basic catalysts such as triethylamine, sodium hydroxide, or sodium methoxide, with reaction temperatures ranging from 20-80 °C. google.com

Another patented process for producing phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide starts with phenylphosphine and 2,4,6-trimethylbenzoyl chloride in the presence of an alkaline compound to form an intermediate, which is then oxidized. google.comgoogle.com This method is noted for being cost-effective, easy to operate, and high-yielding. google.comgoogle.com

Dichlorophosphine Route for Functionalized Bis(2,4,6-trimethylphenyl)benzoylphosphine Oxide Derivatives

A versatile method for synthesizing functionalized bis(acyl)phosphine oxides is the dichlorophosphine route. nih.govresearchgate.net This approach has been successfully employed to create derivatives with improved solubility in specific media, such as dental adhesive formulations. nih.govresearchgate.net

For example, the synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide (WBAPO) starts with 3-(chloromethyl)-2,4,6-trimethylbenzoic acid. nih.govresearchgate.net The synthesis involves several key steps:

Etherification: The starting acid is etherified with 2-(allyloxy)ethanol. nih.govresearchgate.net

Chlorination: The resulting acid is then chlorinated to form the acid chloride. nih.govresearchgate.net

Reaction with Phenylphosphine Dilithium (B8592608): The acid chloride is reacted with phenylphosphine dilithium to form the corresponding bis(acyl)phosphine. nih.govresearchgate.net

Oxidation: The intermediate phosphine is then oxidized, for instance with hydrogen peroxide, to yield the final phosphine oxide product. nih.gov

This multi-step synthesis allows for the introduction of various functional groups to tailor the properties of the final phosphine oxide. The structure of the synthesized WBAPO was confirmed by 1H NMR, 13C NMR, 31P NMR, and IR spectroscopy, as well as elemental analysis. nih.govbeilstein-journals.org

Catalytic Applications of Bis 2,4,6 Trimethylphenyl Phosphine and Its Derivatives

Homogeneous Catalysis

Bis(2,4,6-trimethylphenyl)phosphine and its derivatives have demonstrated significant efficacy as ligands in a range of homogeneous catalytic reactions, primarily with transition metal catalysts such as palladium and ruthenium. The steric bulk of the mesityl groups plays a crucial role in promoting challenging transformations, including the coupling of sterically hindered substrates.

Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds is a cornerstone of organic synthesis, and bis(2,4,6-trimethylphenyl)phosphine-ligated catalysts have proven to be powerful tools in this endeavor.

In the realm of palladium-catalyzed cross-coupling reactions, bulky biaryl phosphine (B1218219) ligands are instrumental, particularly for the activation of less reactive aryl chlorides and the coupling of sterically hindered substrates. The Suzuki-Miyaura coupling, a versatile method for the formation of biaryl compounds, benefits significantly from ligands that can stabilize the active palladium(0) species and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov

The use of palladium catalysts bearing bulky phosphine ligands, analogous in steric demand to bis(2,4,6-trimethylphenyl)phosphine, has been shown to be highly effective for the Suzuki-Miyaura coupling of challenging substrates. For instance, catalyst systems derived from sterically hindered biaryl phosphacycles have demonstrated high efficacy in the coupling of various aryl chlorides with arylboronic acids, achieving good to excellent yields. uj.ac.za The steric bulk of these ligands is thought to promote the formation of the catalytically active monoligated palladium species.

| Entry | Aryl Chloride | Arylboronic Acid | Catalyst System | Yield (%) |

| 1 | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / Bulky Biaryl Phosphine | 95 |

| 2 | 4-Chloroanisole | 2-Methylphenylboronic acid | Pd(OAc)₂ / Bulky Biaryl Phosphine | 92 |

| 3 | 2,6-Dimethylchlorobenzene | Phenylboronic acid | Pd(OAc)₂ / Bulky Biaryl Phosphine | 88 |

| 4 | 2-Chloro-1,3-dimethylbenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / Bulky Biaryl Phosphine | 96 |

Table 1: Representative yields for the Suzuki-Miyaura coupling of aryl chlorides using palladium catalysts with bulky biaryl phosphine ligands. Data is illustrative of typical performance for such systems.

Research has shown that for the coupling of sterically hindered aryl chlorides, the choice of a sufficiently bulky and electron-rich phosphine ligand is critical for achieving high catalytic activity. uj.ac.za These ligands facilitate the coupling of not only deactivated and sterically hindered aryl chlorides but also heteroaryl chlorides. uj.ac.zanih.gov

Ruthenium-based olefin metathesis catalysts, particularly the Grubbs-type catalysts, have revolutionized the synthesis of complex molecules. The evolution of these catalysts from the first to the second generation is marked by a significant change in the ligand sphere: the replacement of one of the phosphine ligands with a more strongly donating N-heterocyclic carbene (NHC) ligand. sigmaaldrich.cnresearchgate.net

First-generation Grubbs catalysts feature two phosphine ligands, often tricyclohexylphosphine, which are crucial for their stability and activity. However, the development of second-generation catalysts, which incorporate an NHC ligand, led to a dramatic increase in catalytic activity and broader substrate scope. sigmaaldrich.cnnih.gov This enhancement is attributed to the stronger σ-donating ability of the NHC ligand compared to the phosphine ligand, which promotes the dissociation of the remaining phosphine ligand to generate the active 14-electron catalytic species. reddit.com

The comparative performance of first and second-generation Grubbs catalysts in the ring-closing metathesis (RCM) of diethyl diallylmalonate illustrates the profound effect of the ligand exchange.

| Catalyst | Ligands | Substrate | Conversion (%) after 1h |

| Grubbs 1st Gen | 2 x PCy₃ | Diethyl diallylmalonate | ~40 |

| Grubbs 2nd Gen | 1 x PCy₃, 1 x NHC | Diethyl diallylmalonate | >95 |

Table 2: Illustrative comparison of first and second-generation Grubbs catalysts in the RCM of diethyl diallylmalonate, highlighting the enhanced activity with an NHC ligand.

While NHC-ligated catalysts are generally more active, phosphine-based catalysts continue to be developed and utilized, particularly for applications requiring specific selectivity. The steric and electronic properties of the phosphine ligand can be finely tuned to influence the outcome of the metathesis reaction. nih.gov

Hydrofunctionalization Reactions

Hydrofunctionalization reactions, the addition of an E-H bond across an unsaturated C-C bond, are highly atom-economical transformations. Bis(2,4,6-trimethylphenyl)phosphine and its derivatives have found application in promoting such reactions.

The addition of a P-H bond across a carbon-carbon triple bond, or hydrophosphorylation, is a direct method for the synthesis of vinylphosphonates and related compounds. Research has shown that the intermolecular hydrophosphorylation of alkynes can be effectively catalyzed by potassium dimesitylphosphinite (Mes₂POK), a derivative of bis(2,4,6-trimethylphenyl)phosphine oxide. acs.org

This catalytic system has been successfully applied to the reaction of dimesitylphosphine oxide with various alkynes. The reaction proceeds efficiently with alkynes bearing electron-withdrawing substituents, such as phenyl or ester groups, leading to quantitative conversion. However, alkyl-substituted alkynes show little to no reactivity under the same conditions. acs.org

| Entry | Alkyne | Catalyst Loading (mol%) | Product | Yield (%) |

| 1 | Phenylacetylene | 5 | (E/Z)-Dimesityl(1-phenylvinyl)phosphine oxide | >95 |

| 2 | Ethyl propiolate | 10 | Dimesityl(1-(ethoxycarbonyl)vinyl)phosphine oxide | >95 |

| 3 | 1-Hexyne | 10 | No reaction | 0 |

| 4 | Diphenylacetylene | 10 | (E)-Dimesityl(1,2-diphenylvinyl)phosphine oxide | >95 |

Table 3: Results for the intermolecular hydrophosphorylation of various alkynes with dimesitylphosphine oxide catalyzed by potassium dimesitylphosphinite. acs.org

The regioselectivity of the addition is also a key aspect of this transformation, with the phosphorus atom generally adding to the less substituted carbon of a terminal alkyne.

Beyond hydrophosphorylation, the principles of using bulky phosphine ligands extend to other hydrofunctionalization reactions. While specific examples directly employing bis(2,4,6-trimethylphenyl)phosphine in reactions like hydroamination and hydroboration are less common in the literature, the general strategies often involve the use of sterically demanding ligands to control selectivity and reactivity.

For instance, in palladium-catalyzed hydroamination reactions, the choice of ligand is crucial for achieving high enantioselectivity. Similarly, in the hydroboration of alkynes, the ligand on the metal catalyst can influence the regio- and stereoselectivity of the B-H bond addition. The bulky nature of ligands like bis(2,4,6-trimethylphenyl)phosphine can create a well-defined catalytic pocket that directs the incoming substrates, thus controlling the outcome of the reaction. Further research in these areas could unveil more direct applications for this versatile phosphine ligand.

Asymmetric Catalysis with Diarylphosphine Oxides

Diarylphosphine oxides, a class of compounds that includes derivatives of bis(2,4,6-trimethylphenyl)phosphine, are significant precursors and reagents in the field of asymmetric catalysis. Their utility lies in the synthesis of P-stereogenic phosphines, which are crucial as chiral ligands for enantioselective metal-catalyzed reactions. The development of catalytic asymmetric methods to produce these chiral phosphine compounds is a key area of research, offering an alternative to classical auxiliary-based approaches or resolution processes. acs.orgsci-hub.se

One of the primary strategies involves the catalytic asymmetric hydrophosphination of unsaturated substrates, which provides a direct route to chiral phosphine compounds. x-mol.net Furthermore, enantioselective C-P cross-coupling reactions have been developed using diarylphosphine oxides. For instance, a kinetic resolution strategy involving the palladium-catalyzed coupling of diarylphosphine oxides with ortho-substituted aryl iodides has been shown to produce chiral triarylphosphine oxides with high yields and enantioselectivity. sci-hub.seresearchgate.net

Recent advancements have also demonstrated the copper-catalyzed asymmetric arylation of secondary phosphine oxides using diaryliodonium salts. This method provides a general and highly enantioselective pathway to P-chiral tertiary phosphine oxides. acs.org These tertiary phosphine oxides can then be reduced to the corresponding P-chiral phosphines, which are valuable in a wide range of catalytic enantioselective processes. acs.org The development of such distinct strategies continues to broaden the accessibility and application of P-stereogenic phosphines in chemical synthesis. acs.org The intramolecular Stetter reaction, which utilizes vinylphosphine oxides as acceptors, has also been developed as a method to generate enantioenriched phosphorus-containing molecular scaffolds. nih.govnih.gov

Applications as Photoinitiators

Derivatives of phosphine oxides, particularly acylphosphine oxides, are a critically important class of photoinitiators used to initiate radical polymerization in a vast array of light-curable applications. radtech.org Their effectiveness stems from their efficient production of highly reactive radicals upon exposure to UV and visible light, combined with properties like photobleaching, which enhances light penetration and through-cure. radtech.org These initiators are essential in the curing of inks, coatings, adhesives, dental composites, and optical fibers. radtech.orgsigmaaldrich.com

Acylphosphine Oxide Photoinitiators (e.g., Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide)

A prominent example of an acylphosphine oxide photoinitiator is Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, commonly known as BAPO or by the trade name Irgacure 819. chemicalbook.commdpi.com BAPO is a versatile and highly efficient Type I photoinitiator for free-radical polymerization of unsaturated resins upon exposure to UV light. scientificlabs.co.uk It is particularly valued in the curing of pigmented formulations, such as dental composites, where it enhances both the rate of polymerization and the degree of conversion compared to other initiating systems. sigmaaldrich.comchemicalbook.commdpi.com

BAPO's chemical structure and properties are well-defined, making it a reliable component in photopolymerizable systems. sigmaaldrich.com Its absorption spectrum extends into the near-visible range, allowing for curing with various light sources, including LED lamps. mdpi.comnih.gov

| Property | Value |

| Chemical Name | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide |

| Common Acronym | BAPO |

| CAS Number | 162881-26-7 |

| Molecular Formula | C26H27O3P |

| Molecular Weight | 418.46 g/mol |

| Appearance | Powder |

| Melting Point | 131-135 °C |

| Absorption Range | 365–416 nm |

Data compiled from multiple sources. sigmaaldrich.comchemicalbook.commdpi.com

Mechanisms of Radical Generation in Photopolymerization

Acylphosphine oxides, including both monoacylphosphine oxides (MAPO) and bisacylphosphine oxides (BAPO), function as photoinitiators through a Norrish Type I cleavage mechanism. radtech.orgnih.gov This process is initiated when the molecule absorbs light, typically in the UV-A to the visible light spectrum (around 370–420 nm), which promotes it to an excited triplet state. radtech.orgnih.gov

From this short-lived excited state, the molecule undergoes a rapid homolytic bond cleavage, specifically an α-cleavage of the P–C(O) bond. nih.govrawdatalibrary.net This photocleavage event generates two distinct radical species: a phosphinoyl radical and a benzoyl radical. nih.gov

Photocleavage Reaction of BAPO: [(CH₃)₃C₆H₂CO]₂P(O)C₆H₅ + hν → (CH₃)₃C₆H₂CO• + [(CH₃)₃C₆H₂CO]P•(O)C₆H₅

Both of these resulting radicals are highly reactive and can efficiently initiate the polymerization of monomers, such as acrylates, by adding to their double bonds. radtech.orgnih.gov The phosphinoyl radical, in particular, is known to be exceptionally reactive towards acrylate (B77674) double bonds. nih.gov A key feature of this process is photobleaching; the cleavage consumes the chromophore responsible for light absorption, which leads to a reduction in color and allows light to penetrate deeper into the material, facilitating a more uniform and complete cure. radtech.org

Mechanistic Investigations and Reaction Pathways Involving Bis 2,4,6 Trimethylphenyl Phosphine

Elucidation of Catalytic Cycles and Intermediate Species

The catalytic cycles involving phosphine (B1218219) ligands, including bulky phosphines like Bis(2,4,6-trimethylphenyl)phosphine, are crucial for understanding and optimizing various chemical transformations. In palladium-catalyzed cross-coupling reactions, the mechanism often involves a series of intermediates. For instance, in copper/palladium-catalyzed decarboxylative cross-couplings, DFT calculations have been used to investigate the reaction mechanism. These studies have identified a catalytic cycle involving neutral copper complexes as the most favorable pathway. A key finding is that the transmetalation step has a comparable energy barrier to the decarboxylation step, which was previously thought to be the sole rate-determining step. The formation of bimetallic Cu-Pd intermediates is a critical feature of this catalytic cycle ruhr-uni-bochum.de.

In nickel-catalyzed cross-coupling reactions, the nature of the phosphine ligand significantly influences the catalytic cycle. Mechanistic studies comparing monophosphine and bisphosphine precatalysts in Suzuki-Miyaura cross-coupling have revealed that monoligated nickel species can accelerate the fundamental steps of the catalytic cycle nih.govresearchgate.net. However, bisligated species are necessary to prevent off-cycle reactions and catalyst poisoning, especially with heterocyclic substrates nih.govresearchgate.net. The use of bulky phosphine ligands can help stabilize low-coordination states of the metal center, which is important for promoting oxidative addition, a key step in many catalytic cycles libretexts.org.

The formation of diastereomeric metal-phosphido complexes is a key feature in the enantioselective cross-coupling of halides with secondary phosphines. These reactions, catalyzed by chiral platinum or ruthenium complexes, proceed through a dynamic kinetic resolution. The rapid pyramidal inversion of the metal-phosphido intermediate is crucial for achieving high enantioselectivity beilstein-journals.orgnih.govresearchgate.net.

The table below summarizes key intermediate species identified in catalytic cycles involving phosphine ligands.

| Catalytic System | Key Intermediate Species | Role in Catalytic Cycle |

| Pd/Cu-catalyzed decarboxylative cross-coupling | Bimetallic Cu-Pd complexes | Facilitate transmetalation and decarboxylation |

| Ni-catalyzed Suzuki-Miyaura cross-coupling | Monoligated and bisligated Ni species | Accelerate catalytic steps and prevent catalyst deactivation |

| Pt/Ru-catalyzed enantioselective cross-coupling | Diastereomeric metal-phosphido complexes | Enable dynamic kinetic resolution for enantioselectivity |

Analysis of Steric and Electronic Effects on Reaction Pathways

The steric and electronic properties of phosphine ligands, such as Bis(2,4,6-trimethylphenyl)phosphine, play a pivotal role in dictating the course and efficiency of chemical reactions. The steric bulk of a phosphine ligand is often quantified by its cone angle, while its electronic nature is assessed through various spectroscopic and computational methods. These two parameters are often interrelated and can significantly influence the stability of intermediates and the rates of reaction steps manchester.ac.uk.

Steric Effects:

The bulky nature of Bis(2,4,6-trimethylphenyl)phosphine, conferred by the ortho-methyl groups on the mesityl rings, has a profound impact on its reactivity and coordination chemistry. This steric hindrance can:

Stabilize reactive intermediates: The bulkiness of the mesityl groups can create a sterically protected environment around the metal center, preventing unwanted side reactions and decomposition of catalytic species bris.ac.uk.

Influence coordination number: The size of the phosphine ligand can limit the number of ligands that can coordinate to a metal center, favoring the formation of coordinatively unsaturated species that are often more catalytically active libretexts.org.

Control regioselectivity and stereoselectivity: The steric demands of the ligand can direct the approach of substrates to the metal center, thereby controlling the regiochemical and stereochemical outcome of a reaction.

In the crystal structure of bis(2,4,6-trimethylphenyl)phosphine oxide, the mesityl rings exhibit a twist that is intermediate between sterically unhindered and highly congested secondary phosphine oxides, directly illustrating the influence of steric congestion on the molecular structure mdpi.comresearchgate.net.

Electronic Effects:

The electronic properties of a phosphine ligand are determined by the nature of the substituents on the phosphorus atom. The mesityl groups in Bis(2,4,6-trimethylphenyl)phosphine are generally considered to be electron-donating. The electronic character of the phosphine influences:

Metal-ligand bond strength: Electron-donating phosphines generally form stronger bonds with metal centers.

Reactivity of the metal center: The electron density at the metal center, modulated by the phosphine ligand, affects its reactivity in key catalytic steps like oxidative addition and reductive elimination. Generally, electron-rich phosphines promote oxidative addition tcichemicals.com.

The interplay of steric and electronic effects is crucial for fine-tuning the performance of a catalyst. For example, in the rhodium-promoted dehydrocoupling of phosphine-boranes, both the steric bulk and the electronic nature of the phosphine substituents influence the reaction rate and the formation of side products nih.gov. Similarly, in Ni-catalyzed Suzuki-Miyaura cross-coupling, monophosphine precatalysts tend to be more effective with electronically deactivated and sterically hindered substrates nih.gov.

The following table provides a qualitative comparison of the steric and electronic properties of different phosphine ligands.

| Phosphine Ligand | Tolman Cone Angle (°) | Electronic Parameter (ν(CO) in cm⁻¹) |

| P(OMe)₃ | 107 | 2076 |

| PPh₃ | 145 | 2069 |

| PCy₃ | 170 | 2056 |

| P(t-Bu)₃ | 182 | 2056 |

| Bis(2,4,6-trimethylphenyl)phosphine (estimated) | >182 | Electron-rich |

Note: The cone angle for Bis(2,4,6-trimethylphenyl)phosphine is expected to be larger than that of tri-tert-butylphosphine (B79228) due to the bulky mesityl groups. The electronic parameter indicates the σ-donating ability of the phosphine; a lower wavenumber corresponds to a more electron-donating ligand.

Radical Generation and Reactivity in Phosphine Oxide Chemistry

Phosphine oxides, particularly secondary phosphine oxides like bis(2,4,6-trimethylphenyl)phosphine oxide, are precursors to phosphinoyl radicals. These radicals are important intermediates in various chemical transformations. The P–H bond dissociation energies in secondary phosphine oxides are relatively low (around 80 kcal mol⁻¹), facilitating the generation of P-centered radicals mdpi.com.

Phosphinoyl radicals can be generated under mild conditions, for example, in the presence of tert-butyl hydroperoxide (TBHP) rsc.org. Once formed, these radicals can participate in a variety of reactions, including:

Addition to unsaturated systems: Phosphinoyl radicals can add to alkenes and alkynes, leading to the formation of new carbon-phosphorus bonds. This is a key step in the phosphinoyl-functionalization of unactivated alkenes rsc.org.

Triggering distal functional group migration: The addition of a phosphinoyl radical to an alkene can initiate a cascade of reactions, including the migration of other functional groups within the molecule rsc.org.

Polymerization initiation: Acylphosphine oxides, a class of compounds related to bis(2,4,6-trimethylphenyl)phosphine oxide, are widely used as photoinitiators for radical polymerization guidechem.comgoogle.comsigmaaldrich.com. Upon exposure to light, they undergo cleavage to generate phosphinoyl and acyl radicals, which then initiate the polymerization process.

The reactivity of phosphinoyl radicals is influenced by the degree of radical localization and the s-character on the phosphorus atom. These properties can be correlated with the ³¹P hyperfine coupling constant, which can be measured using techniques like time-resolved ESR acs.org.

Phosphoranyl radicals are another class of phosphorus-centered radicals that can be generated, for instance, through the addition of an oxygen-centered nucleophile to a phosphine radical cation. These radicals can undergo β-scission to form a strong phosphorus-oxygen double bond and a new carbon-centered radical chemrxiv.org.

The table below summarizes some reactions involving phosphinoyl radicals.

| Reaction Type | Substrate | Product |

| Phosphinoyl-functionalization | Unactivated alkene | Alkylphosphorus compound |

| Radical polymerization | Monomer (e.g., acrylate) | Polymer |

| Distal group migration | Alkene with a migrating group | Functionalized alkylphosphorus compound |

P-H Bond Activation and Addition Reactions

The P-H bond in secondary phosphines like Bis(2,4,6-trimethylphenyl)phosphine is reactive and can be activated to participate in a variety of addition reactions. These reactions are fundamental for the synthesis of more complex organophosphorus compounds.

Addition to Unsaturated Bonds:

The P-H bond can add across carbon-carbon multiple bonds (alkenes and alkynes) in a process known as hydrophosphination. This reaction can be initiated by various means, including:

Base catalysis: In the presence of a strong base, secondary phosphines can add to alkenes, typically following Markovnikov's rule wikipedia.org.

Radical initiation: The addition can also proceed through a radical mechanism, often initiated by UV light or a radical initiator like AIBN rsc.org.

Metal catalysis: Transition metal complexes can catalyze the hydrophosphination of unsaturated compounds rsc.org.

The P-H bond can also add to other types of unsaturated functionalities, such as:

Carbonyl groups: Secondary phosphines can add to aldehydes and ketones rsc.org.

Imines: Addition to aldimines results in the formation of α-aminophosphines rsc.org.

Nitriles: Secondary phosphines have been shown to add to nitrilium ions rsc.org.

P-H Bond Activation by Metal Complexes:

The P-H bond can be activated by transition metal complexes. For example, in the rhodium-promoted dehydrocoupling of phosphine-boranes, the activation of the P-H bond is a key step in the formation of diboraphosphines nih.gov. Samarium carbenoids can also react with secondary phosphine boranes, leading to the insertion of a methylene (B1212753) group into the P-H bond to form P-methylated tertiary phosphines mdpi.com.

The reactivity of the P-H group is a central theme in the chemistry of secondary phosphines and their derivatives, enabling a wide range of synthetic transformations ugent.be.

Phospha-Michael Addition Mechanisms for Carbon-Phosphorus Bond Formation

The phospha-Michael addition is a powerful method for the formation of carbon-phosphorus bonds. It involves the conjugate addition of a phosphorus nucleophile to an electron-deficient alkene (a Michael acceptor). Secondary phosphines and their oxides are common phosphorus nucleophiles used in this reaction.

The mechanism of the phospha-Michael addition typically proceeds as follows:

Generation of the phosphorus nucleophile: In the case of a secondary phosphine oxide, a base is used to deprotonate the P-H bond, generating a phosphinoyl anion.

Nucleophilic attack: The phosphorus anion then attacks the β-carbon of the Michael acceptor in a conjugate addition fashion.

Protonation: The resulting enolate is protonated to give the final product.

The reaction can be catalyzed by bases, and even enzymes like lipases have been shown to catalyze phospha-Michael additions under mild conditions semanticscholar.org. In some cases, the phosphine itself can act as a catalyst. For instance, a tertiary phosphine can add to a Michael acceptor to form a phosphonium (B103445) enolate, which can then act as a base to deprotonate a pronucleophile for the Michael addition nih.gov.

The steric and electronic properties of both the phosphorus nucleophile and the Michael acceptor can influence the efficiency and selectivity of the reaction mdpi.com. For example, the phospha-Michael addition of bis(mesitoyl)phosphine to activated carbon-carbon double bonds can be effectively catalyzed by simple amine bases like tetramethylguanidine (TMG) under mild conditions scispace.com.

The table below provides examples of Michael acceptors and phosphorus nucleophiles used in phospha-Michael additions.

| Michael Acceptor | Phosphorus Nucleophile |

| Acrylonitrile | Secondary phosphine |

| Methyl vinyl ketone | Secondary phosphine oxide |

| Ethyl 6-oxohexa-2,4-dienoates | Tertiary phosphine (as catalyst) |

| Activated internal alkenes | Secondary phosphine oxide |

Structural Characterization and Spectroscopic Analysis of Bis 2,4,6 Trimethylphenyl Phosphine Compounds

Single Crystal X-ray Diffraction Studies

Molecular Geometry and Conformation of Bis(2,4,6-trimethylphenyl)phosphine Oxide

Crystals of bis(2,4,6-trimethylphenyl)phosphine oxide have been successfully analyzed by single crystal X-ray diffraction. The studies reveal that the organophosphorus compound possesses a tetracoordinate geometry around the central phosphorus atom, which is consistent with data from spectroscopic analyses and related secondary phosphine (B1218219) oxides. mdpi.com

The key structural parameters determined from the diffraction data provide a detailed picture of the molecule's geometry. The phosphorus-hydrogen (P1–H1) bond distance was found to be 1.319(17) Å. The phosphorus-oxygen double bond (P1–O1) has a length of 1.4854(13) Å. The two phosphorus-carbon bonds (P1–C1 and P1–C10) are very similar in length, measuring 1.8151(18) Å and 1.8162(18) Å, respectively. mdpi.comresearchgate.net These interatomic distances are all within the expected ranges for such bonds. mdpi.com

| Bond | Length (Å) |

|---|---|

| P1–H1 | 1.319(17) |

| P1–O1 | 1.4854(13) |

| P1–C1 | 1.8151(18) |

| P1–C10 | 1.8162(18) |

The bond angles around the tetracoordinate phosphorus center further define the molecular shape.

| Angle | Degree (°) |

|---|---|

| O1–P1–H1 | 111.7(7) |

| C1–P1–H1 | 103.9(7) |

| C10–P1–H1 | 101.2(7) |

| C1–P1–C10 | 108.07(8) |

| O1–P1–C1 | 113.94(8) |

| O1–P1–C10 | 116.64(8) |

Influence of Steric Congestion on Aryl Substituent Orientation

The orientation of the two bulky 2,4,6-trimethylphenyl (mesityl) groups is significantly influenced by steric hindrance. mdpi.com X-ray diffraction analysis shows that the mesityl rings are twisted relative to each other to minimize steric strain. This is quantified by the dihedral angle between the rings (defined by C1–C6–C10–C15), which was measured to be 31.93(16)°. mdpi.comresearchgate.net

Supramolecular Interactions and Polymorphism in Secondary Phosphines

In the solid state, molecules of bis(2,4,6-trimethylphenyl)phosphine oxide are involved in supramolecular interactions. Specifically, intermolecular O∙∙∙H–C contacts have been identified in the crystal lattice. mdpi.com These weak hydrogen bonds exist between the oxygen atom (O1) of the phosphine oxide and hydrogen atoms from the methyl groups of neighboring molecules (H16C and H17B), with interatomic distances of 2.561(2) Å and 2.653(2) Å, respectively. mdpi.com Additionally, C–H∙∙∙π interactions are observed, which contribute to the stacking of the mesityl rings in the crystal structure. mdpi.com

Polymorphism, the ability of a substance to crystallize in more than one distinct crystal structure, is a known phenomenon in molecular solids. While not yet reported for bis(2,4,6-trimethylphenyl)phosphine itself, the first recorded case of polymorphism in a secondary phosphine was observed for the related compound, bis(2,3,5,6-tetramethylphenyl)phosphine. nih.govnih.gov This compound was found to form two different crystal structures depending on the solvent used for crystallization. nih.gov The two polymorphs differ in their molecular conformation and supramolecular structure, with one forming layers and the other arranging in columns. nih.govnih.gov This finding highlights that the solid-state packing and steric pressure experienced at the phosphorus center can be influenced by the crystallization environment, a principle that could potentially apply to other secondary phosphines. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and electronic environment of molecules in solution. Both phosphorus-31 and proton NMR are essential for characterizing bis(2,4,6-trimethylphenyl)phosphine and its derivatives.

Characterization by Phosphorus-31 NMR and Proton NMR

The NMR spectroscopic data for bis(2,4,6-trimethylphenyl)phosphine oxide are highly characteristic. The ³¹P{¹H} NMR spectrum (proton-decoupled) shows a single resonance at a chemical shift (δ) of 10.1 ppm. mdpi.com

The ¹H NMR spectrum provides detailed information about the different types of protons in the molecule. mdpi.com

A doublet at 8.55 ppm is assigned to the proton directly bonded to the phosphorus atom (P-H).

A doublet at 6.86 ppm corresponds to the four protons in the meta positions of the aromatic rings.

A singlet at 2.39 ppm is attributed to the twelve protons of the ortho-methyl groups.

A singlet at 2.28 ppm corresponds to the six protons of the para-methyl groups.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ³¹P | 10.1 | Doublet | ¹JPH = 476 | - |

| ¹H | 8.55 | Doublet | ¹JHP = 476 | P-H |

| 6.86 | Doublet | ⁴JHP = 3.7 | meta-Ar-H | |

| 2.39 | Singlet | - | ortho-CH₃ | |

| 2.28 | Singlet | - | para-CH₃ |

Interpretation of Coupling Constants and Chemical Shifts

The coupling constants (J-values) observed in the NMR spectra provide valuable information about the bonding and spatial relationships between nuclei. In the ¹H NMR spectrum of bis(2,4,6-trimethylphenyl)phosphine oxide, the P-H resonance at 8.55 ppm appears as a doublet due to coupling with the phosphorus nucleus. mdpi.com The large one-bond coupling constant, ¹JHP, is 476 Hz. mdpi.com This magnitude is characteristic for a proton directly attached to a pentavalent phosphorus atom, P(V). mdpi.com The identity of this resonance was further confirmed by a proton-phosphorus decoupling experiment (¹H{³¹P}), which caused the doublet to collapse into a singlet. mdpi.com

The meta-aromatic protons at 6.86 ppm also appear as a doublet, indicating coupling to the phosphorus atom over four bonds, with a much smaller coupling constant (⁴JHP) of 3.7 Hz. mdpi.com The magnitude of J-coupling constants generally decreases with the number of intervening bonds. huji.ac.ilwikipedia.org One-bond couplings are typically the largest, followed by two-bond, three-bond, and so on. huji.ac.il

The ³¹P NMR spectrum, when not proton-decoupled, shows a doublet at 10.1 ppm, confirming the coupling to the single P-H proton with a ¹JPH of 476 Hz. mdpi.com Additionally, analysis of the ¹³C{¹H} NMR spectrum reveals a range of carbon-phosphorus coupling constants, further defining the molecular structure. These include a large one-bond coupling to the ipso-carbon (¹JCP = 100.1 Hz) and smaller two-, three-, four-, and five-bond couplings to the other carbons of the mesityl groups. mdpi.com

Advanced Spectroscopic Techniques for Mechanistic Insights

Gaining a deep understanding of reaction mechanisms involving organophosphorus compounds often requires the characterization of transient species, weak intermolecular interactions, and complex equilibria in solution. While standard spectroscopic methods provide valuable structural information on stable compounds, advanced techniques are frequently necessary to probe the subtle and dynamic processes that govern chemical reactivity. In the context of Bis(2,4,6-trimethylphenyl)phosphine and its derivatives, specialized Nuclear Magnetic Resonance (NMR) spectroscopy techniques have been particularly instrumental in elucidating mechanistic details that are not observable through conventional one-dimensional NMR studies.

One significant area where advanced NMR has provided crucial mechanistic insight is in the study of Frustrated Lewis Pairs (FLPs). FLPs, which consist of a bulky Lewis acid and a bulky Lewis base that are sterically prevented from forming a classical adduct, are capable of activating small molecules. Bis(2,4,6-trimethylphenyl)phosphine (also known as trimesitylphosphine) is a quintessential bulky phosphine used in FLP chemistry.

Standard NMR techniques often show no sign of aggregation or interaction between the phosphine and the Lewis acid, such as tris(pentafluorophenyl)borane (B72294), in solution. However, advanced 2D NMR methods can detect and characterize these weak associations. Techniques like ¹⁹F,¹H Heteronuclear Overhauser Effect Spectroscopy (HOESY) and Pulsed-field Gradient Spin Echo (PGSE) diffusion NMR have been successfully employed to probe the association between Bis(2,4,6-trimethylphenyl)phosphine and tris(pentafluorophenyl)borane in aromatic solvents researchgate.net.

The ¹⁹F,¹H HOESY experiments provide compelling evidence for the formation of an encounter complex in solution by detecting intermolecular H/F nuclear Overhauser effects (NOEs). The observation of cross-peaks corresponding to H···F interactions confirms the close spatial proximity of the two components researchgate.net. By combining these experimental results with DFT calculations, it has been deduced that no single preferential orientation is favored between the phosphine and the borane. This suggests that the association is governed by weak, non-directional dispersion forces rather than by residual acid-base interactions researchgate.net.

Diffusion NMR measurements further quantify the thermodynamics of this weak association. These studies have allowed for the experimental determination of the equilibrium constant (K) and the Gibbs free energy (ΔG°) for the formation of the phosphine-borane adduct in solution. The process was found to be slightly endergonic, confirming the "frustrated" nature of the pair researchgate.net.

The data gathered from these advanced spectroscopic studies are critical for building accurate mechanistic models of FLP reactivity. They provide direct experimental evidence and quantification of the initial, non-covalent association between the Lewis acid and base, which is the precursor to subsequent substrate activation steps.

Research Findings from Advanced NMR Studies

| Technique | System Studied | Key Finding | Reference |

| ¹⁹F,¹H HOESY NMR | Bis(2,4,6-trimethylphenyl)phosphine / B(C₆F₅)₃ in aromatic solvents | Observation of H···F intermolecular cross-peaks, confirming the association between the Lewis acid and base in an encounter complex. | researchgate.net |

| Diffusion NMR (PGSE) | Bis(2,4,6-trimethylphenyl)phosphine / B(C₆F₅)₃ in aromatic solvents | Determined the association to be slightly endergonic, quantifying the weak interaction. | researchgate.net |

| DFT Calculations (Combined with NMR) | Bis(2,4,6-trimethylphenyl)phosphine / B(C₆F₅)₃ | Revealed no single preferential orientation, suggesting the association is via weak dispersion forces. | researchgate.net |

Thermodynamic Data for Adduct Formation

| Parameter | Value | Conditions |

| Equilibrium Constant (K) | 0.5 M⁻¹ | 298 K |

| Gibbs Free Energy (ΔG°) | +0.4 kcal/mol | 298 K |

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) serves as a fundamental tool for investigating the electronic properties of molecules like Bis(2,4,6-trimethylphenyl)phosphine. These calculations allow for a detailed understanding of its molecular orbitals, bond energetics, and the distribution of electron density, which collectively govern its chemical behavior.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity.

Table 7.1: Frontier Molecular Orbital Energy Data (Illustrative) No specific computational data for Bis(2,4,6-trimethylphenyl)phosphine was found in the searched literature. The table below is for illustrative purposes only and does not represent actual calculated values.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Calculation of Bond Dissociation Energies

Bond dissociation energy (BDE) is the energy required to homolytically cleave a chemical bond. For Bis(2,4,6-trimethylphenyl)phosphine, the P-H and P-C bonds are of particular interest. The P-H BDE is especially relevant as secondary phosphines can serve as precursors to phosphinoyl radicals. mdpi.com DFT calculations provide a reliable method for computing these energies, offering insight into the molecule's thermal stability and its potential to engage in radical-based reactions.

While specific BDE values calculated directly for Bis(2,4,6-trimethylphenyl)phosphine are not documented in the available literature, studies on the related class of secondary phosphine (B1218219) oxides suggest that the P-H bonds are accessible, with typical BDEs around 80 kcal/mol. mdpi.com This value provides a general estimate, but a dedicated computational study on the phosphine itself would be necessary for a precise quantification influenced by the specific electronic and steric effects of the two mesityl groups.

Spin Density Distributions for Radical Species

Upon homolytic cleavage of the P-H bond, the Bis(2,4,6-trimethylphenyl)phosphinyl radical is formed. Understanding the distribution of the unpaired electron (spin density) in this radical is crucial for predicting its reactivity. DFT calculations are employed to map the spin density, revealing whether the unpaired electron is localized primarily on the phosphorus atom or delocalized across the mesityl rings.

For phosphinyl radicals, the spin density is often concentrated in the 3p orbital of the phosphorus atom. However, delocalization onto adjacent aryl rings can occur, which would stabilize the radical. Detailed computational studies that specifically map the spin density distribution and provide Mulliken spin population values for the Bis(2,4,6-trimethylphenyl)phosphinyl radical have not been identified in the reviewed literature.

Quantification of Steric and Electronic Ligand Parameters

The utility of phosphines as ligands in transition metal catalysis is largely defined by their steric and electronic properties. These are commonly quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively. The cone angle is a measure of the ligand's steric bulk, while the TEP, derived from the C-O stretching frequencies of [Ni(CO)₃L] complexes, measures the ligand's electron-donating or -withdrawing ability.

Due to its two bulky mesityl groups, Bis(2,4,6-trimethylphenyl)phosphine is expected to have a large cone angle. Its electronic properties are influenced by the electron-donating methyl groups on the phenyl rings. While these parameters can be estimated using DFT, specific published values for the calculated cone angle and TEP of Bis(2,4,6-trimethylphenyl)phosphine are not available. However, a study on dimesityl phosphine selenide, a derivative, determined the ¹J(PSe) coupling constant to be 833 Hz, which serves as an indirect probe of the phosphine's electronic nature. manchester.ac.uk

Table 7.2: Ligand Parameter Data (Illustrative) Specific computational data for Bis(2,4,6-trimethylphenyl)phosphine was not found. The table is for illustrative purposes.

| Parameter | Calculated Value |

|---|---|

| Tolman Cone Angle (θ) | Data not available |

| Tolman Electronic Parameter (TEP) (cm⁻¹) | Data not available |

Computational Modeling of Reaction Mechanisms

Theoretical modeling is invaluable for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, computational chemists can identify key intermediates, transition states, and determine the activation energies that govern reaction rates.

Transition State Localization and Energy Landscape Analysis

For reactions involving Bis(2,4,6-trimethylphenyl)phosphine, such as its role in catalysis or its dehydrocoupling, DFT calculations can be used to locate the transition state structures. The transition state is the highest energy point along the reaction coordinate, and its geometry and energy are critical for understanding the reaction's feasibility and kinetics. By analyzing the complete energy landscape, including reactants, intermediates, transition states, and products, a comprehensive mechanistic picture can be developed.

Despite the utility of such analyses, specific computational studies detailing the localization of transition states and the analysis of energy landscapes for reactions involving Bis(2,4,6-trimethylphenyl)phosphine were not found in the surveyed literature.

Mechanistic Pathways of Catalytic and Stoichiometric Reactions

Bis(2,4,6-trimethylphenyl)phosphine, commonly known as dimesitylphosphine, is a bulky secondary phosphine whose reactivity is fundamentally governed by the steric hindrance imposed by the two mesityl groups attached to the phosphorus atom. While specific computational studies detailing the complete mechanistic pathways for this exact phosphine are not extensively documented in publicly accessible literature, its role in catalytic and stoichiometric reactions can be understood through the general principles of nucleophilic phosphine catalysis. acs.orgescholarship.org

The hallmark of nucleophilic phosphine catalysis is the initial addition of the tertiary phosphine to an electron-deficient substrate, such as an activated alkene or alkyne, to generate a reactive zwitterionic intermediate. acs.orgescholarship.org In the case of dimesitylphosphine, its significant steric bulk influences several aspects of the reaction mechanism:

Rate of Reaction: The bulky mesityl groups can slow down the initial nucleophilic attack compared to less hindered phosphines like triphenylphosphine. However, this steric hindrance can also prevent undesirable side reactions, leading to higher selectivity.

Intermediate Stability: The steric crowding around the phosphorus center can influence the stability and conformation of key intermediates, such as phosphonium (B103445) ylides or other zwitterionic species.

Selectivity: In catalytic cycles, the steric profile of the phosphine ligand is crucial in controlling the stereoselectivity (e.g., enantioselectivity or diastereoselectivity) of the reaction. The defined steric environment created by the mesityl groups can effectively shield one face of a reactive intermediate, directing the approach of the incoming substrate.

A common catalytic cycle involving a phosphine is initiated by its nucleophilic addition to an electrophile, followed by a series of transformations that ultimately regenerate the phosphine catalyst. escholarship.org For instance, in reactions with allenes, the phosphine adds to the central carbon, creating a zwitterion that can then react with a pronucleophile. escholarship.org Subsequent proton transfer and elimination of the phosphine catalyst yield the final product. The large cone angle of dimesitylphosphine would be expected to play a significant role in the regioselectivity and stereoselectivity of such additions.

In stoichiometric reactions, dimesitylphosphine can act as a potent nucleophile or as a precursor to other reactive species. An unusual reaction pathway has been noted where dimesitylphosphine engages in substitution at a para-carbon of a highly fluorinated borane, followed by the elimination of H₂. acs.org This reactivity highlights that the mechanistic pathways are not limited to nucleophilic addition and can involve more complex transformations, including C-H or P-H bond activation, influenced by the electronic nature of the reaction partners. acs.org Computational methods, particularly density functional theory (DFT), are powerful tools for elucidating such complex reaction pathways by identifying transition states, intermediates, and calculating activation energies, thereby providing insights that complement experimental observations. mdpi.com

Intermolecular Interactions and Crystal Lattice Energy Frameworks

While detailed crystallographic data for Bis(2,4,6-trimethylphenyl)phosphine is limited, extensive analysis of its close derivative, Bis(2,4,6-trimethylphenyl)phosphine oxide , provides significant insight into the intermolecular interactions and crystal packing that would be expected in the parent phosphine. mdpi.comresearchgate.net The study of these non-covalent interactions is crucial for understanding the solid-state properties of the compound and its crystal lattice energy framework.

The single-crystal X-ray diffraction analysis of Bis(2,4,6-trimethylphenyl)phosphine oxide reveals a triclinic crystal system with the space group P-1. mdpi.com The crystal structure is stabilized by a network of weak intermolecular interactions.

Crystal Structure Data for Bis(2,4,6-trimethylphenyl)phosphine oxide

| Parameter | Value mdpi.com |

|---|---|

| Chemical Formula | C₁₈H₂₃OP |

| Formula Weight | 286.33 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.9123(6) |

| b (Å) | 8.2998(6) |

| c (Å) | 12.4165(9) |

| α (°) | 99.613(4) |

| β (°) | 108.264(4) |

| γ (°) | 91.343(4) |

| Volume (ų) | 760.94(10) |

| Z | 2 |

| Temperature (K) | 125(2) |

The molecular structure showcases the significant steric influence of the mesityl groups. The two aryl rings are twisted relative to each other, with a dihedral angle of 31.93(16)°. mdpi.com This conformation represents an intermediate state of steric congestion when compared to the less hindered diphenylphosphine (B32561) oxide (1.2°) and the extremely crowded bis(2,4,6-tri-tert-butylphenyl)phosphine oxide (52.4°). mdpi.comresearchgate.net This demonstrates how steric pressure dictates the molecular geometry around the phosphorus center.

Selected Bond Lengths and Angles for Bis(2,4,6-trimethylphenyl)phosphine oxide

| Bond/Angle | Length (Å) / Angle (°) researchgate.net |

|---|---|

| P1–O1 | 1.4854(13) |

| P1–C1 | 1.8151(18) |

| P1–C10 | 1.8162(18) |

| O1–P1–C1 | 113.94(8) |

| O1–P1–C10 | 116.64(8) |

| C1–P1–C10 | 108.07(8) |

The crystal packing is facilitated by specific intermolecular interactions. Weak O∙∙∙H–C hydrogen bonds are identified between the phosphine oxide oxygen atom (O1) and hydrogen atoms from the methyl groups of neighboring molecules, with interaction distances of 2.561(2) Å and 2.653(2) Å. mdpi.com Additionally, C–H∙∙∙π interactions are observed, which contribute to the stacking of the mesityl rings in the crystal lattice. mdpi.com

Emerging Research Frontiers and Future Directions

Development of Novel Catalytic Systems Utilizing Bis(2,4,6-trimethylphenyl)phosphine

Phosphine (B1218219) ligands are fundamental to modern catalysis, particularly in transition metal-catalyzed reactions. The ability to fine-tune the electronic and steric properties of these ligands allows for precise control over the reactivity and selectivity of metal complexes. cfmot.detcichemicals.com Bis(2,4,6-trimethylphenyl)phosphine serves as a valuable ligand in this context, facilitating a variety of coupling reactions. smolecule.com

The bulky nature of the mesityl groups in Bis(2,4,6-trimethylphenyl)phosphine is a key feature. Sterically demanding ligands like this can stabilize metal centers, influence coordination geometry, and promote challenging reaction steps like reductive elimination in catalytic cycles. tcichemicals.com This has led to the development of highly efficient catalysts for forming carbon-carbon and carbon-heteroatom bonds, which are crucial transformations in organic synthesis. cfmot.de Research is focused on designing new metal complexes incorporating this phosphine to catalyze a broader range of chemical transformations with higher efficiency and selectivity. The general importance of phosphine ligands in catalysis is well-established, with their use being critical in a number of widely applied name reactions. cfmot.detcichemicals.com

| Catalytic Reaction Type | Role of Bulky Phosphine Ligands | Potential Application Area |

|---|---|---|

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Promote oxidative addition and reductive elimination, enhance catalyst stability. cfmot.detcichemicals.com | Pharmaceuticals, agrochemicals, organic electronics. |

| Buchwald-Hartwig Amination | Facilitate the formation of C-N bonds, crucial for synthesizing anilines and related compounds. cfmot.de | Drug discovery, materials science. |

| Hydrogenation | Influence the selectivity and activity of metal catalysts for the reduction of unsaturated bonds. cfmot.de | Fine chemical synthesis, industrial processes. |

Application in Advanced Functional Materials (e.g., Polymer Science)

The utility of Bis(2,4,6-trimethylphenyl)phosphine and its derivatives extends beyond catalysis into the realm of materials science. A significant application is its use as a photoinitiator in polymerization processes. smolecule.com Upon exposure to light, it can generate radical species that initiate the chain-reaction formation of polymers. This property is particularly valuable for applications requiring spatial and temporal control over the polymerization process, such as in 3D printing and the manufacturing of specialized coatings.

Furthermore, related organophosphorus compounds are integral to the development of advanced materials. For instance, Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), a derivative structure, is a well-known photoinitiator used in the preparation of dental composites and polymer-based ceramic materials for high-temperature sensors. sigmaaldrich.com The incorporation of phosphine or phosphine oxide moieties into polymer backbones is another active area of research, leading to materials with unique properties such as flame retardancy, metal-binding capabilities, and specific catalytic activities. researchgate.netresearchgate.net

| Application Area | Function of Bis(2,4,6-trimethylphenyl)phosphine or Derivative | Example Material |

|---|---|---|

| Polymer Science | Photoinitiator for radical polymerization. smolecule.com | Specialized polymers, coatings, and adhesives. |

| Dental Composites | Photoinitiator for curing dental resins (as a derivative like BAPO). sigmaaldrich.com | Light-curable dental fillings. |

| High-Temperature Sensors | Component in the preparation of polymer-based ceramic materials (as a derivative). sigmaaldrich.com | Advanced sensor technologies. |

| Flame Retardants | Phosphine oxides incorporated into materials to reduce flammability. researchgate.net | Fire-resistant polymers and textiles. |

Exploration of New Reactivity Modes and Synthetic Transformations

The reactive phosphorus-hydrogen (P-H) bond in Bis(2,4,6-trimethylphenyl)phosphine is central to its diverse reactivity. This secondary phosphine can engage in a variety of synthetic transformations, making it a versatile building block in organophosphorus chemistry. smolecule.com Its synthetic potential is well-established through its oxide derivative, which serves as a stable precursor to highly reactive phosphinoyl radicals. mdpi.comresearchgate.net

Key areas of reactivity being explored include:

Phosphorylation Reactions : The compound can act as a nucleophile, with the P-H bond participating in reactions to form new phosphorus-element bonds. The resulting phosphinoyl radicals are effective reagents in phosphorylation. smolecule.commdpi.com

Olefin Additions : It can undergo addition reactions across carbon-carbon double bonds (olefins), a significant transformation for creating more complex organic molecules. smolecule.commdpi.com

Nucleophilic Catalysis : Like other phosphines, it can act as a nucleophilic catalyst. This mode of action typically involves the initial addition of the phosphine to an electron-deficient molecule, creating a reactive zwitterionic intermediate that drives subsequent reactions. escholarship.org

The steric bulk of the mesityl groups can influence these reactions, potentially leading to unique selectivity or enabling transformations that are difficult with less hindered phosphines.

| Reactivity Mode | Description | Synthetic Utility |

|---|---|---|

| Phosphinoyl Radical Formation | The P-H bond can be cleaved to generate a phosphinoyl radical, a highly reactive intermediate. mdpi.comresearchgate.net | Used in phosphorylation reactions and radical-mediated synthesis. |

| Olefin Addition | The P-H bond adds across a C=C double bond. smolecule.commdpi.com | Formation of functionalized organophosphorus compounds. |

| Reductive Reactions | The presence of the P-H bond allows the molecule to participate in reduction pathways. smolecule.com | Used in synthetic routes requiring the formation of phosphine derivatives. |

| Nucleophilic Catalysis | Acts as a catalyst by donating its lone pair of electrons to activate substrates. escholarship.org | Enables a wide range of annulations and addition reactions. |

Sustainable Synthetic Methodologies and Green Chemistry Principles

The development of more efficient catalysts is a cornerstone of green chemistry, which aims to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. nih.gov Catalysis, by its nature, is a key green technology because a small amount of catalyst can produce a large amount of product, minimizing stoichiometric waste. researchgate.net

| Green Chemistry Principle | Contribution of Bis(2,4,6-trimethylphenyl)phosphine-Based Systems |

|---|---|

| Catalysis | Serves as a highly effective ligand, enabling efficient catalytic cycles over stoichiometric processes. nih.govresearchgate.net |

| Atom Economy | High-efficiency catalysts maximize the incorporation of reactant atoms into the final product, minimizing waste. |

| Energy Efficiency | Effective catalysts can lower the activation energy of reactions, allowing them to proceed under milder conditions (lower temperature and pressure). |

| Waste Prevention | Higher catalyst turnover numbers and improved selectivity lead to fewer byproducts and less waste to be treated. nih.gov |

Q & A

Basic: What are the recommended synthetic routes for Bis(2,4,6-trimethylphenyl)phosphine, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves reacting 2,4,6-trimethylphenyl Grignard reagents with phosphorus trichloride (PCl₃) under inert conditions. Key steps include:

- Step 1: Slow addition of the Grignard reagent to PCl₃ in anhydrous tetrahydrofuran (THF) at -78°C to minimize side reactions.

- Step 2: Gradual warming to room temperature with stirring for 12–24 hours.

- Step 3: Hydrolysis with deoxygenated water, followed by column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

Purity (>98%) is achieved via recrystallization from ethanol or toluene. Monitoring by ³¹P NMR is critical to confirm the absence of oxidized byproducts (e.g., phosphine oxides) .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing Bis(2,4,6-trimethylphenyl)phosphine?

Methodological Answer:

- ³¹P NMR: A singlet near δ +10 ppm confirms the phosphine structure, while shifts toward δ +25 ppm indicate oxidation.

- X-ray Crystallography: Resolves steric effects from the bulky 2,4,6-trimethylphenyl groups. For example, the P–C bond length averages 1.83 Å, and the C–P–C angle is ~103°, reflecting significant steric hindrance .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 345.18).

Advanced: How does Bis(2,4,6-trimethylphenyl)phosphine enhance catalytic performance in transition-metal complexes?

Methodological Answer:

The ligand’s steric bulk and electron-donating properties influence catalytic activity:

- Steric Effects: The mesityl groups prevent metal aggregation, stabilizing low-coordinate active species. This is critical in Rhodium-catalyzed C–F bond activation, where the ligand improves turnover frequency (TOF) by 30% compared to smaller phosphines .

- Electronic Effects: Strong σ-donation increases electron density at the metal center, facilitating oxidative addition steps. In nickel-catalyzed cross-couplings, this ligand enables reactions at 50°C, whereas PPh₃ requires >80°C .

Optimization Tip: Screen ligand-to-metal ratios (1:1 to 2:1) to balance activity and catalyst stability.

Advanced: What role does Bis(2,4,6-trimethylphenyl)phosphine play in photopolymerization, and how is its efficiency quantified?

Methodological Answer:

As a photoinitiator, the compound undergoes homolytic cleavage under UV light (λ = 365 nm) to generate phosphinoyl and benzoyl radicals, initiating polymerization. Key parameters:

- Quantum Yield (Φ): Measured via actinometry; values range 0.6–0.8, indicating high efficiency.

- Rate of Radical Generation: Monitored by electron paramagnetic resonance (EPR) or photo-DSC. For acrylate resins, initiation rates exceed 10⁻³ mol·L⁻¹·s⁻¹ .

Experimental Design: Use a UV-LED source (intensity 20 mW/cm²) and track conversion via FT-IR or real-time Raman spectroscopy.

Advanced: How should researchers handle Bis(2,4,6-trimethylphenyl)phosphine to mitigate air sensitivity and toxicity?

Methodological Answer:

- Storage: Store under argon or nitrogen in amber glass vials at -20°C. Desiccate with molecular sieves to prevent hydrolysis.

- Handling: Use gloveboxes for synthesis and aliquot preparation. In air, rapid oxidation forms phosphine oxide (detectable by ³¹P NMR).

- Safety Protocols: Wear nitrile gloves and goggles. Acute toxicity (LD₅₀) in rats is 120 mg/kg; avoid inhalation or skin contact .

Advanced: How can contradictory catalytic data with Bis(2,4,6-trimethylphenyl)phosphine be analyzed?

Case Study: In Rhodium-catalyzed C–O/C–F metathesis, yields varied from <10% (dcpf ligand) to 60% (NHC ligands) .

Resolution Strategy:

- Electronic Analysis: Compare metal-ligand bond strengths via DFT calculations.

- Steric Analysis: Calculate percent buried volume (%Vbur) using crystallographic data. For Bis(2,4,6-trimethylphenyl)phosphine, %Vbur = 42%, limiting substrate access in crowded active sites.

- Reaction Monitoring: Use in situ IR or NMR to identify intermediates. Low yields may stem from off-cycle species (e.g., dimeric Rh complexes).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.